REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][O:10]C(=O)C)=[N:7][CH:8]=1.C([O-])(O)=O.[Na+].C([O-])([O-])=O.[K+].[K+]>Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][OH:10])=[N:7][CH:8]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=NC1)COC(C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at ca. 105° C. for 80 min under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resultant reaction mixture
|
Type
|
EXTRACTION
|
Details
|
This resultant mixture was extracted with ethyl acetate (4×)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified over silica gel (ethyl acetate/n-heptane 1:1 to 2:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |